molecular formula C23H29F3O6 B12843036 (Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid

(Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid

Cat. No.: B12843036
M. Wt: 458.5 g/mol
InChI Key: WWSWYXNVCBLWNZ-MMEAOELSSA-N
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Description

(Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a trifluoromethyl group, and a phenoxy group. Its unique configuration and functional groups make it a subject of interest in synthetic chemistry and biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the cyclopentyl core, followed by the introduction of the hydroxyl groups and the phenoxy group. The trifluoromethyl group is usually introduced through a nucleophilic substitution reaction. The final step involves the formation of the (Z)-configuration of the hept-5-enoic acid chain.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps, such as chromatography and crystallization, to achieve the desired purity levels. The use of high-throughput screening methods would be essential to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is typically used for hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the double bonds results in saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its multiple hydroxyl groups and phenoxy group make it a candidate for interactions with various biological targets, including enzymes and receptors.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating certain diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its trifluoromethyl group, in particular, imparts stability and resistance to degradation, making it useful in various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the phenoxy group can engage in π-π interactions. The trifluoromethyl group enhances the compound’s binding affinity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    (Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-methylphenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its stability and reactivity.

Uniqueness

The presence of the trifluoromethyl group in (Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid imparts unique properties, such as increased stability and binding affinity. This makes it distinct from similar compounds and enhances its potential for various applications.

Properties

Molecular Formula

C23H29F3O6

Molecular Weight

458.5 g/mol

IUPAC Name

(Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18?,19-,20?,21?/m1/s1

InChI Key

WWSWYXNVCBLWNZ-MMEAOELSSA-N

Isomeric SMILES

C1C([C@@H](C(C1O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O

Origin of Product

United States

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